![molecular formula C14H12F3N3O3 B2908240 (5-(Pyridin-3-yl)isoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034268-90-9](/img/structure/B2908240.png)
(5-(Pyridin-3-yl)isoxazol-3-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
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Description
Synthesis Analysis
The synthesis of this compound likely involves intricate steps, such as 1,3-dipolar cycloaddition or condensation reactions. Researchers have explored various methods to construct isoxazole rings, emphasizing selectivity and synthetic efficiency . Further details on the specific synthetic route would require a thorough literature search.
Scientific Research Applications
Drug Discovery
Isoxazole compounds are often used as a crucial moiety in drug discovery due to their diverse biological activities. They have been found to exhibit anticancer properties, act as potential HDAC inhibitors, and show antioxidant, antibacterial, and antimicrobial activity .
Material Science
In material science, isoxazole derivatives are used for their photochromic properties, as electrochemical probes for copper ions (Cu 2+), and in dye-sensitized solar cells due to their optical properties .
Pharmaceutical Applications
The core structure of isoxazole has been incorporated into many drugs acting as antibiotics (e.g., sulfamethoxazole), GABAA receptor agonists (e.g., muscimol), neurotoxins (e.g., ibotenic acid), COX2 inhibitors (e.g., parecoxib), and immunosuppressant agents (e.g., leflunomide) .
Industrial Applications
Isoxazole derivatives have been used as dyes, electric insulating oils, high temperature lubricants, and polyisoxazoles have found use as semiconductors .
Therapeutic Research
Researchers globally are engaged in developing pharmacologically active agents bearing the isoxazole ring due to its diverse and potential pharmacological activities .
properties
IUPAC Name |
(5-pyridin-3-yl-1,2-oxazol-3-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O3/c15-14(16,17)8-22-10-6-20(7-10)13(21)11-4-12(23-19-11)9-2-1-3-18-5-9/h1-5,10H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIIYGUFOVDTHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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